Unii-3NC9ase900
Description
UNII-3NC9ASE900 is a fluorinated quinoline derivative with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol . Its structural features include a fluorine substituent at the 8-position of the quinoline core, contributing to its physicochemical and pharmacological properties. Key characteristics include:
- Boiling Point: Not explicitly reported, but its low molecular weight suggests moderate volatility.
- Hydrogen Bond Acceptors/Donors: 2 H-bond acceptors and 1 H-bond donor, influencing solubility and membrane permeability .
The compound is synthesized via oxidation of 8-fluoroquinolin-4-ol using triflic anhydride (Tf₂O) in dichloromethane at 0–20°C, yielding high-purity product under controlled conditions .
Properties
CAS No. |
1162658-64-1 |
|---|---|
Molecular Formula |
C26H34N4O4 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(2R)-6-methoxy-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C26H34N4O4/c1-28-9-11-30(12-10-28)23-18-22(32-2)17-19-3-8-24(34-25(19)23)26(31)27-20-4-6-21(7-5-20)29-13-15-33-16-14-29/h4-7,17-18,24H,3,8-16H2,1-2H3,(H,27,31)/t24-/m1/s1 |
InChI Key |
SKOWCFJEXPLGNE-XMMPIXPASA-N |
SMILES |
CN1CCN(CC1)C2=CC(=CC3=C2OC(CC3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)OC |
Isomeric SMILES |
CN1CCN(CC1)C2=CC(=CC3=C2O[C@H](CC3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)OC |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC3=C2OC(CC3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)OC |
Synonyms |
(2R)-6-methoxy-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)chromane-2-carboxamide AZD3783 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
UNII-3NC9ASE900 belongs to the quinoline family, sharing structural motifs with derivatives like CAS 899809-61-1 (C₁₇H₁₅NO₂) and other fluorinated analogs. Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties
Table 2: Pharmacological and Toxicological Profiles
| Parameter | This compound | CAS 899809-61-1 |
|---|---|---|
| GI Absorption | Moderate | High |
| P-gp Substrate | No | Yes |
| CYP Inhibition | CYP3A4, CYP2D6 | CYP1A2 |
| Toxicity | Limited data | Oral toxicity (H302) |
Key Research Findings
a) Structural Determinants of Activity
- Fluorine Substitution: The 8-fluoro group in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated quinolines, improving BBB penetration .
- Molecular Size: CAS 899809-61-1 (C₁₇H₁₅NO₂) has a larger aromatic system, contributing to higher GI absorption but reduced solubility (0.019 mg/mL in DMF) .
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